

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-6-amine

Cat. No.: B1590699

[Get Quote](#)

CAS Number: 57786-34-2 Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol

Introduction

2,3-Dihydrobenzofuran-6-amine, also known as 6-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structural framework, featuring a bicyclic system with a fused dihydrofuran and benzene ring, coupled with a reactive primary amine, makes it a key intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry and drug discovery for researchers, scientists, and professionals in the field.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active natural products and synthetic compounds.^{[1][2]} The strategic placement of an amino group at the 6-position offers a crucial vector for chemical modification and elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical and Spectroscopic Properties

While experimentally determined physicochemical properties are not extensively published, predicted values provide a useful baseline for handling and reaction planning.

Table 1: Predicted Physicochemical Properties

Property	Value	Source
Boiling Point	275.5 ± 29.0 °C	
Density	1.208 ± 0.06 g/cm ³	
pKa (Conjugate Acid)	4.61 ± 0.20	

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of **2,3-Dihydrobenzofuran-6-amine**. While a definitive, published spectrum for this specific compound is not readily available, data from the parent 2,3-dihydrobenzofuran and closely related analogs allow for a reliable prediction of its spectral features.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

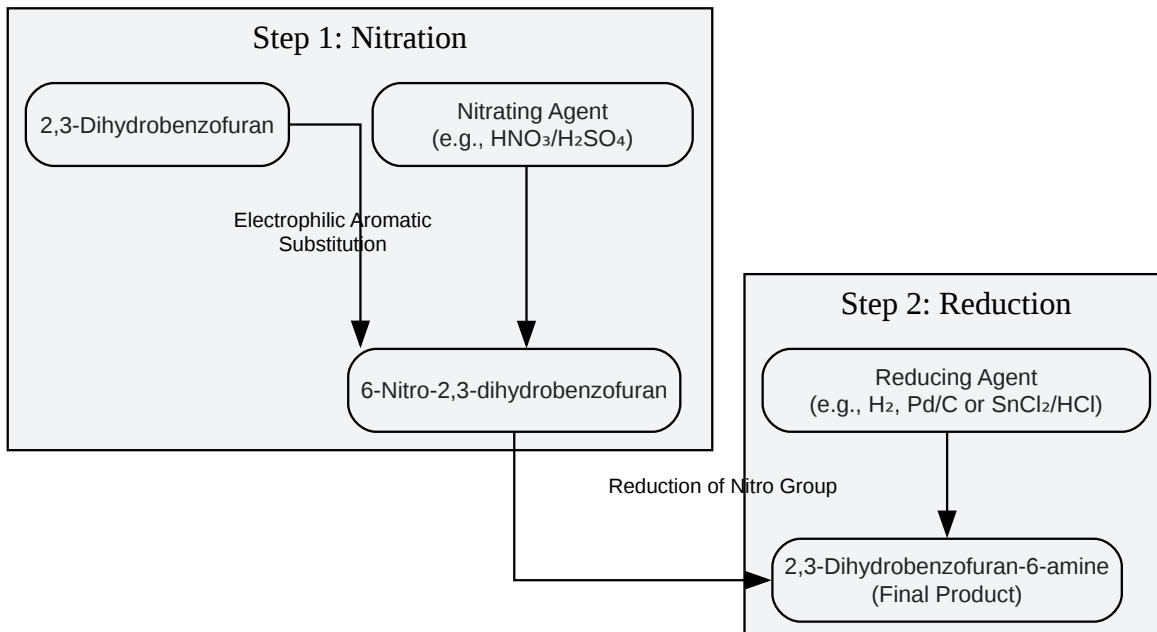
- Aromatic Protons (C4-H, C5-H, C7-H): These would appear in the aromatic region (approx. 6.5-7.0 ppm). The proton at C7, adjacent to the oxygen, would likely be the most upfield. The protons at C5 and C4 would show coupling to each other.
- Methylene Protons (C2-H₂): A triplet around 4.5 ppm, coupled to the C3 protons.
- Methylene Protons (C3-H₂): A triplet around 3.2 ppm, coupled to the C2 protons.
- Amine Protons (NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide key information on the carbon framework.

- Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen (C7a) and the amine (C6) would have characteristic shifts.

- Aliphatic Carbons: The C2 carbon, being adjacent to the oxygen, would be downfield (approx. 71 ppm) compared to the C3 carbon (approx. 29 ppm).

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:


- N-H Stretching: A pair of bands in the region of 3300-3500 cm^{-1} characteristic of a primary amine.
- C-N Stretching: Around 1250-1350 cm^{-1} .
- C-O-C Stretching: Asymmetric and symmetric stretches for the ether linkage.
- Aromatic C-H and C=C Stretching: In their respective characteristic regions.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M^+) at $\text{m/z} = 135$. Fragmentation would likely involve the loss of elements from the dihydrofuran ring.

Synthesis and Reaction Chemistry

A common and logical synthetic pathway to **2,3-Dihydrobenzofuran-6-amine** involves a two-step process starting from 2,3-dihydrobenzofuran: regioselective nitration followed by reduction of the nitro intermediate. This approach is a standard strategy for introducing an amino group onto an aromatic ring that is not sufficiently activated for direct amination.

Workflow for the Synthesis of 2,3-Dihydrobenzofuran-6-amine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from 2,3-dihydrobenzofuran to **2,3-dihydrobenzofuran-6-amine**.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 6-Nitro-2,3-dihydrobenzofuran

Causality: The nitration of benzofuran derivatives is a well-established method. The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The 6-position is a likely site for substitution due to the directing effects of the heterocyclic ring.

- **Reaction Setup:** To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,3-dihydrobenzofuran dropwise while maintaining the temperature.
- **Addition of Nitrating Agent:** A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

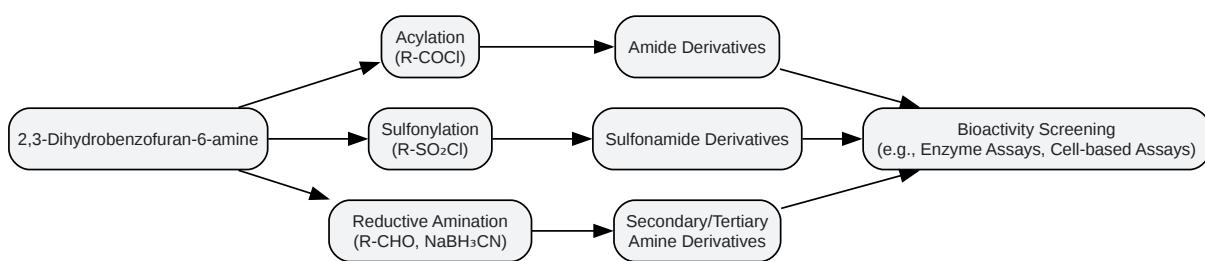
- Reaction Monitoring: The reaction is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude nitro product.
- Purification: The precipitate is collected by filtration, washed with cold water until neutral, and then purified by recrystallization or column chromatography to yield 6-nitro-2,3-dihydrobenzofuran.

Step 2: Synthesis of **2,3-Dihydrobenzofuran-6-amine**

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used, which are particularly effective for nitro group reductions.

- Reaction Setup: Dissolve 6-nitro-2,3-dihydrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by TLC. The disappearance of the nitro compound and the appearance of the more polar amine product (which can be visualized with a suitable stain like ninhydrin) indicates completion.
- Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
- Purification: The resulting crude amine can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized and then neutralized to provide the pure free amine.

Applications in Drug Discovery and Agrochemicals


2,3-Dihydrobenzofuran-6-amine serves as a key precursor for the synthesis of more complex molecules with a wide range of biological activities.[2] The amino group provides a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks through amide bond formation, alkylation, or participation in cyclization reactions.

As a Scaffold for Bioactive Compounds

The 2,3-dihydrobenzofuran nucleus is present in compounds investigated for various therapeutic areas, including:

- Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory properties.[3]
- Anticancer Agents: The benzofuran scaffold is a component of compounds with cytotoxic activity against various cancer cell lines.[4]
- Central Nervous System (CNS) Agents: While derivatives like 5-APB and 6-APB (5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran) have been explored as psychoactive substances, the core scaffold is of interest for developing ligands for various CNS targets.

Logical Flow of Derivatization for SAR Studies

[Click to download full resolution via product page](#)

Caption: Derivatization strategies for **2,3-dihydrobenzofuran-6-amine** in medicinal chemistry.

Use in Agrochemicals

The structural motifs present in **2,3-dihydrobenzofuran-6-amine** are also relevant in the agrochemical industry. It can be used as a precursor for the synthesis of novel pesticides and herbicides. The inherent biological activity of the dihydrobenzofuran core can be modulated through derivatization of the amino group to develop compounds with specific activities against agricultural pests or weeds.

Safety and Handling

As a professional research chemical, **2,3-Dihydrobenzofuran-6-amine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Inhalation: Avoid inhaling dust or vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dihydrobenzofuran-6-amine is a strategically important chemical intermediate whose value lies in its combination of a privileged heterocyclic scaffold and a synthetically versatile amino group. Its role as a building block in the synthesis of potential therapeutic agents and agrochemicals underscores its significance in modern chemical research. This guide has provided a technical framework for its synthesis, characterization, and application, offering a foundation for researchers to leverage this compound in the design and discovery of new bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590699#cas-number-for-2-3-dihydrobenzofuran-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com